molecular formula C11H14O3 B3264842 Ethyl 3-hydroxy-2-phenylpropanoate CAS No. 3979-14-4

Ethyl 3-hydroxy-2-phenylpropanoate

Cat. No. B3264842
CAS RN: 3979-14-4
M. Wt: 194.23 g/mol
InChI Key: NVWZHTVEPJITPR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-phenylpropanoate , also known as ethyl 2-hydroxy-3-phenylpropanoate or ethyl phenyllactate , is an organic compound with the chemical formula C₁₁H₁₄O₃ . It falls under the category of esters and is characterized by its pleasant fruity odor. The compound consists of an ethyl group (–C₂H₅), a hydroxyl group (–OH), and a phenyl group (–C₆H₅) attached to a propanoic acid backbone .


Synthesis Analysis

The synthesis of ethyl 3-hydroxy-2-phenylpropanoate involves the esterification of 3-hydroxy-2-phenylpropanoic acid (also known as phenyllactic acid ) with ethanol. This reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid. The esterification process leads to the formation of the desired compound, which can be purified through distillation or other separation techniques .


Molecular Structure Analysis

The molecular structure of ethyl 3-hydroxy-2-phenylpropanoate consists of a central propanoic acid moiety (–CH₂–CH₂–COOH) with an ethyl group (–C₂H₅) attached to the carboxyl carbon (–COOH). Additionally, a hydroxyl group (–OH) is linked to the adjacent carbon (α-carbon), and a phenyl group (–C₆H₅) is attached to the same carbon. The compound’s three-dimensional arrangement contributes to its unique properties .


Chemical Reactions Analysis

Ethyl 3-hydroxy-2-phenylpropanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond to yield the corresponding acid and alcohol), transesterification (interchanging the ester group with another alcohol), and esterification (forming the ester from the corresponding acid and alcohol). These reactions are essential for its synthesis, modification, and utilization in various applications .


Physical And Chemical Properties Analysis

  • Odor : It possesses a fruity and sweet odor .

Scientific Research Applications

Catalytic Applications

Ethyl 3-hydroxy-2-phenylpropanoate is utilized in various catalytic processes. For instance, Deng et al. (2022) described its use in palladium-catalyzed hydroesterification of vinyl arenes, highlighting its role in producing 3-arylpropanoate esters with high yield and regioselectivity. This methodology is robust, enabling the efficient gram-scale synthesis of ethyl 3-phenylpropanoate as a precursor to hydrocinnamic acid (Deng, Han, Ke, Ning, & Chen, 2022).

Synthetic Chemistry

In synthetic chemistry, ethyl 3-hydroxy-2-phenylpropanoate is integral in multi-component reactions. Kiyani and Ghorbani (2015) demonstrated its use in the synthesis of 4H-isoxazol-5-ones in aqueous medium, emphasizing its efficiency, simplicity, and high yields (Kiyani & Ghorbani, 2015). Another application is in the enantioselective reduction of its ketone form to produce sterically demanding sec-alcohol, as investigated by Żądło et al. (2016) (Żądło, Schrittwieser, Koszelewski, Kroutil, & Ostaszewski, 2016).

Organic Reactions

Reitel et al. (2018) explored its role in asymmetric organocatalytic approaches for [3+2] annulation reactions, forming various compounds with moderate yield and low enantiomeric purity (Reitel, Kriis, Järving, & Kanger, 2018). Moreover, Turkan et al. (2019) synthesized pyrazoline derivatives from ethyl 3-oxo-3-phenylpropanoate, showing their effectiveness as inhibitor compounds of certain enzymes and receptors (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).

Biocatalysis

Ethyl 3-hydroxy-2-phenylpropanoate is also significant in biocatalysis. Li et al. (2020) focused on the bioreductive dynamic kinetic resolution of a related compound, showcasing the stereoselective synthesis with high enantiomeric excess and diastereomeric ratio (Li, Pei, Yi, Li, & Wu, 2020). These applications demonstrate the compound's versatility in various chemical processes.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As an ester, it may act as a flavoring agent, fragrance component, or intermediate in organic synthesis. Its biological effects, if any, would be context-dependent and require further investigation .

Safety and Hazards

  • Environmental Impact : Dispose of ethically and responsibly .

Future Directions

  • Applications : Assess its use in pharmaceuticals, cosmetics, or food additives .

properties

IUPAC Name

ethyl 3-hydroxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZHTVEPJITPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-2-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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